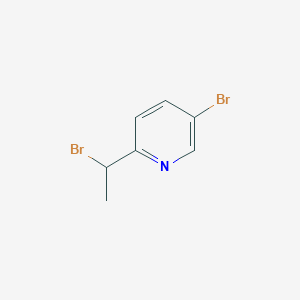

5-Bromo-2-(1-bromoethyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(1-bromoethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-bromoethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1-bromoethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRQBMBPABLNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(1-bromoethyl)pyridine molecular weight and formula

This technical monograph provides a comprehensive analysis of 5-Bromo-2-(1-bromoethyl)pyridine , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the modular synthesis of chiral pyridine derivatives.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

This compound serves as a "linchpin" intermediate, offering two distinct electrophilic sites with orthogonal reactivity profiles.[1][2] It is defined by the presence of a labile benzylic-type bromide and a chemically robust aryl bromide.

Core Data Table

| Parameter | Specification | Technical Note |

| IUPAC Name | 5-Bromo-2-(1-bromoethyl)pyridine | |

| CAS Registry Number | 187617-57-8 | Racemic mixture |

| Molecular Formula | ||

| Molecular Weight | 264.95 g/mol | Monoisotopic Mass: 262.89 Da |

| Physical State | Solid (Low Melting) | M.P.[3][4] range: 72–73 °C [1] |

| Isotopic Pattern | Distinctive dibromo pattern in MS | |

| Chirality | 1 Chiral Center (C | Typically supplied as racemate |

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a 1-bromoethyl group and at the C5 position with a bromine atom.

-

Site A (C2-Side Chain): The

-bromoethyl group functions as a "benzylic-like" electrophile. The electron-deficient pyridine ring (acting similarly to a nitrobenzene ring) enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack ( -

Site B (C5-Ring): The aryl bromide is located at the

-position relative to the nitrogen. Unlike C2 or C4 halides, this position is not activated for Nucleophilic Aromatic Substitution (

Part 2: Reactivity & Synthetic Utility[2]

The primary value of this scaffold lies in its chemoselectivity . Researchers can sequentially functionalize the molecule without protecting groups by exploiting the reactivity gap between the alkyl and aryl halides.

Reactivity Divergence Diagram[2]

Figure 1: Orthogonal reactivity map demonstrating the selective functionalization pathways available for drug design workflows.

Mechanism of Action[2][7][8][9][10]

-

Nucleophilic Substitution (

): The C2-(1-bromoethyl) substituent undergoes rapid displacement with amines, thiols, or alkoxides. The reaction is facilitated by the inductive effect of the pyridine nitrogen, which pulls electron density from the-

Critical Note: If using chiral nucleophiles, diastereomeric mixtures will result from the racemic starting material.[1]

-

-

Cross-Coupling: The C5-Br bond is stable to standard basic conditions used in

reactions. It remains available for downstream diversification via Palladium-catalyzed cross-coupling.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

If the compound is not purchased, it is synthesized via radical bromination of 5-bromo-2-ethylpyridine.[1]

Reagents: 5-Bromo-2-ethylpyridine, N-Bromosuccinimide (NBS), AIBN (Catalyst),

Workflow:

-

Dissolution: Dissolve 5-bromo-2-ethylpyridine (1.0 equiv) in anhydrous solvent (

). -

Activation: Add NBS (1.05 equiv) and AIBN (0.1 equiv).

-

Initiation: Heat to reflux (approx. 80°C) under

atmosphere. -

Monitoring: Monitor by TLC/LCMS for the disappearance of starting material. Caution: Over-bromination to the gem-dibromide is a common side reaction if reaction times are excessive.[1]

-

Workup: Cool, filter off succinimide, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Handling & Storage (Self-Validating Protocol)

The benzylic bromide is prone to hydrolysis (forming the alcohol) and elimination (forming the vinyl pyridine) if mishandled.

-

Storage: Store at 2–8°C under Argon/Nitrogen.

-

Desiccation: Keep strictly anhydrous. Moisture triggers the release of HBr, which autocatalytically degrades the pyridine ring.[1]

-

Visual Check: Pure compound is off-white/beige. A yellow/orange shift indicates liberation of

or degradation.

Part 4: Applications in Drug Discovery[2]

This molecule is frequently used to synthesize

Case Study: Synthesis of a Chiral Kinase Inhibitor Intermediate

-

Step 1: React 5-bromo-2-(1-bromoethyl)pyridine with a chiral primary amine (e.g., (S)-

-methylbenzylamine).-

Outcome: Formation of a diastereomeric secondary amine. The C5-Br remains intact.

-

-

Step 2: Separate diastereomers via chiral HPLC or crystallization.

-

Step 3: Perform Suzuki coupling at C5-Br to attach the kinase hinge-binding motif.

Synthesis Diagram[1][2][11]

Figure 2: Synthetic origin and potential degradation pathway of the scaffold.[1]

References

-

PubChem. (2025).[5][6] 5-bromo-2-(1-bromoethyl)pyridine (Compound).[4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-bromo-5-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]

- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-Bromo-2-(1-bromoethyl)pyridine Safety & Handling

Topic: 5-Bromo-2-(1-bromoethyl)pyridine MSDS and Safety Data Sheet Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Significance

5-Bromo-2-(1-bromoethyl)pyridine is a specialized heteroaromatic building block used primarily in medicinal chemistry for the introduction of the 5-bromo-2-pyridyl motif via nucleophilic substitution at the benzylic-like position. Its structural duality—containing both an aryl bromide (stable cross-coupling partner) and a reactive alkyl bromide (electrophilic handle)—makes it a versatile but hazardous reagent.

Physicochemical Properties

| Property | Data |

| Chemical Name | 5-Bromo-2-(1-bromoethyl)pyridine |

| CAS Number | Not widely listed; Analogous to 145218-19-5 (bromomethyl var.) |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| Structure | Pyridine ring substituted at C2 with -CH(Br)CH3 and C5 with -Br |

| Physical State | Low-melting solid or viscous oil (typically yellow/orange) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

Hazard Identification & Risk Assessment

Critical Warning: This compound belongs to the class of

GHS Classification (Derived from SAR & Analog Data)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Toxicological Endpoints[3][5][6][7]

-

Lachrymator: High vapor pressure of the alkyl bromide moiety triggers TRPA1 channels, causing immediate eye pain and tearing.

-

Alkylation Potential: The secondary bromide at the C2 position is highly electrophilic. It can alkylate DNA/proteins, posing a theoretical genotoxic risk.

-

Hydrolysis Products: Decomposes in moisture to release Hydrogen Bromide (HBr) , a corrosive gas.

Handling, Storage, & Stability Protocols

The stability of 5-Bromo-2-(1-bromoethyl)pyridine is compromised by two primary degradation pathways: Hydrolysis and Elimination .

Degradation Pathways

-

Hydrolysis: Reaction with ambient moisture yields the secondary alcohol and HBr.

-

Elimination: Under thermal stress or basic conditions, it eliminates HBr to form 5-Bromo-2-vinylpyridine , which is prone to polymerization.

Figure 1: Primary degradation pathways requiring strict moisture and temperature control.

Storage Requirements

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent elimination.

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from HBr evolution.

Emergency Response & First Aid

Self-Validating Protocol: If a researcher smells a sharp, acrid odor (HBr) or feels eye irritation upon opening the fridge, the container seal has likely failed.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse immediately with saline/water for 15+ mins.[3] Do not rub. | Lachrymators bind to corneal nerves; rubbing exacerbates damage. |

| Skin Contact | Wash with soap and water.[1][4][5] Apply polyethylene glycol (PEG 400) if available. | PEG 400 solubilizes alkyl halides better than water, removing them from skin pores. |

| Inhalation | Move to fresh air.[1][6][3][5] If breathing is difficult, administer oxygen.[5] | HBr gas causes pulmonary edema; immediate respiratory support is vital. |

| Spill | Evacuate area. Absorb with vermiculite. Neutralize with weak base (NaHCO₃). | Neutralization prevents acid fume generation during disposal. |

Experimental Workflow: Nucleophilic Substitution

When using this reagent to install the pyridine moiety, specific conditions are required to prevent the "Elimination" side reaction described in Figure 1.

Protocol: N-Alkylation of an Amine

Objective: React 5-Bromo-2-(1-bromoethyl)pyridine with a secondary amine.

-

Solvent Selection: Use Acetonitrile (MeCN) or DMF (anhydrous).

-

Why? Polar aprotic solvents favor

substitution over elimination.

-

-

Base Selection: Use K₂CO₃ or DIPEA .

-

Why? Strong bases (NaH, KOtBu) will trigger E2 elimination to the vinyl pyridine.

-

-

Temperature: Maintain reaction at 0°C to RT .

-

Why? Heating >40°C significantly accelerates the elimination pathway.

-

-

Quench: Dilute with water/EtOAc. Wash organic layer with sat. NaHCO₃ to remove any HBr generated.

Figure 2: Optimized workflow to minimize elimination byproducts during synthesis.

References

-

PubChem. (2025).[7][8] 5-bromo-2-(1-bromoethyl)pyridine Compound Summary. National Library of Medicine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. echemi.com [echemi.com]

- 6. carlroth.com [carlroth.com]

- 7. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Properties, and Reactivity of 5-Bromo-2-ethylpyridine and 5-Bromo-2-(1-bromoethyl)pyridine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyridine derivatives stand as crucial building blocks for the construction of complex, biologically active molecules. Among these, 5-bromo-2-ethylpyridine and its derivative, 5-bromo-2-(1-bromoethyl)pyridine, offer a versatile platform for molecular elaboration, each possessing unique reactivity profiles that can be strategically exploited. This in-depth technical guide provides a comprehensive overview of the core differences between these two compounds, detailing their synthesis, physicochemical and spectroscopic properties, and distinct chemical reactivity. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the strategic application of these valuable synthetic intermediates.

Structural and Physicochemical Distinctions

The fundamental difference between 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine lies in the presence of a second bromine atom on the ethyl side chain of the latter. This seemingly minor structural change has profound implications for the chemical properties and reactivity of the molecule.

| Property | 5-bromo-2-ethylpyridine | 5-Bromo-2-(1-bromoethyl)pyridine |

| Molecular Formula | C₇H₈BrN | C₇H₇Br₂N |

| Molecular Weight | 186.05 g/mol | 264.95 g/mol |

| CAS Number | 38749-90-5 | 187617-57-8 |

| Appearance | Not specified (likely a liquid or low-melting solid) | Solid |

| Melting Point | Not specified | 72-73 °C |

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of these compounds. The introduction of the second bromine atom in 5-bromo-2-(1-bromoethyl)pyridine leads to distinct changes in its NMR spectra compared to its precursor.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra is observed in the signals corresponding to the ethyl group.

-

5-bromo-2-ethylpyridine: The spectrum will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), indicative of the coupling between these adjacent groups.

-

5-bromo-2-(1-bromoethyl)pyridine: The methylene proton signal will be replaced by a quartet for the single methine proton (CHBr), coupled to the adjacent methyl protons. The methyl protons will appear as a doublet, being coupled to the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show a characteristic difference in the upfield region corresponding to the ethyl side chain.

-

5-bromo-2-ethylpyridine: Two distinct signals will be present for the methyl and methylene carbons.

-

5-bromo-2-(1-bromoethyl)pyridine: The signal for the carbon bearing the bromine atom (CHBr) will be shifted downfield compared to the corresponding methylene carbon in the starting material due to the deshielding effect of the bromine atom.

Synthesis and Interconversion

The synthesis of 5-bromo-2-(1-bromoethyl)pyridine is most commonly achieved through the selective bromination of 5-bromo-2-ethylpyridine at the benzylic position.

Benzylic Bromination of 5-bromo-2-ethylpyridine

This transformation is a classic example of a free-radical halogenation reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions.

Caption: Workflow for the synthesis of 5-Bromo-2-(1-bromoethyl)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-ethylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-2-(1-bromoethyl)pyridine.

Comparative Reactivity: A Tale of Two Bromides

The distinct structural features of 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine give rise to different reactivity profiles, which can be harnessed for diverse synthetic applications.

Reactivity of 5-bromo-2-ethylpyridine

The primary reactive sites in 5-bromo-2-ethylpyridine are the aromatic bromine atom and the benzylic protons of the ethyl group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl substituents at this position. This is a widely used strategy in the synthesis of complex molecules, including pharmaceuticals.

Caption: Palladium-catalyzed cross-coupling reactions of 5-bromo-2-ethylpyridine.

-

Benzylic Functionalization: As previously discussed, the benzylic protons of the ethyl group are susceptible to radical halogenation, providing a convenient route to 5-bromo-2-(1-bromoethyl)pyridine.

Reactivity of 5-Bromo-2-(1-bromoethyl)pyridine

The introduction of the second bromine atom at the benzylic position dramatically alters the reactivity of the molecule, making the benzylic bromide the primary site for chemical modification.

-

Nucleophilic Substitution Reactions: The benzylic bromide in 5-bromo-2-(1-bromoethyl)pyridine is highly susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide to form new carbon-heteroatom bonds. This reactivity is a cornerstone of its utility in building molecular complexity.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and both 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine serve as valuable intermediates in the synthesis of a wide array of biologically active compounds. Their ability to undergo selective functionalization at different positions allows for the systematic exploration of structure-activity relationships (SAR).

-

Kinase Inhibitors: The 2-substituted pyridine motif is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The functional handles provided by these two compounds allow for the attachment of various pharmacophoric groups to modulate potency and selectivity.

-

Other Therapeutic Areas: The versatility of these building blocks extends to other therapeutic areas, including antivirals, anti-inflammatory agents, and central nervous system (CNS) drugs.

Conclusion

5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine are closely related yet chemically distinct building blocks that offer a wealth of opportunities for synthetic chemists. The key difference lies in the reactivity of the ethyl side chain, with the former being a substrate for benzylic bromination and the latter a highly reactive electrophile for nucleophilic substitution. A thorough understanding of their respective properties and reactivities is paramount for their effective utilization in the design and synthesis of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these versatile pyridine derivatives.

References

A comprehensive list of references will be compiled based on the specific data and protocols included in the final version of this guide. These will include primary literature from peer-reviewed journals and patents to ensure the scientific integrity and authoritativeness of the content.

5-Bromo-2-(1-bromoethyl)pyridine boiling point and melting point

[1][2]

CAS Number: 187617-57-8

Molecular Formula: C

Executive Summary

5-Bromo-2-(1-bromoethyl)pyridine is a benzylic-type halide intermediate used primarily to introduce the 5-bromo-2-substituted pyridine motif into biologically active scaffolds.[1] Unlike its precursor (5-bromo-2-ethylpyridine), this compound is typically a solid at room temperature.[1]

Critical Technical Insight: Researchers often mistake this compound for a stable alkyl halide. However, the 1-bromoethyl moiety is susceptible to thermal elimination (dehydrohalogenation) to form the corresponding vinyl pyridine, especially under acidic or high-temperature conditions. Vacuum distillation is not recommended for purification due to this instability; crystallization or low-temperature chromatography is required.[1]

Physicochemical Properties[3][4][5]

The following data aggregates experimental values and high-confidence predictive models essential for process design.

| Property | Value | Source/Type | Technical Note |

| Melting Point | 72 – 73 °C | Experimental | Sharp melting point indicates high purity; broadens significantly with trace elimination byproducts.[1] |

| Boiling Point | ~285 °C (760 mmHg) | Predicted | Do not attempt to boil. Theoretical value only. |

| Boiling Point | 135 – 140 °C (0.5 mmHg) | Estimated | Only applicable if strictly anhydrous and neutral; high risk of decomposition. |

| Density | 1.8 ± 0.1 g/cm³ | Predicted | Significantly denser than water. |

| Appearance | White to pale beige solid | Experimental | Darkens to brown/orange upon decomposition (HBr release). |

| Solubility | DCM, EtOAc, THF | Experimental | Reacts slowly with nucleophilic solvents (MeOH, Water). |

Thermodynamic Context

The high melting point relative to its ethyl precursor (which is a liquid) is driven by the increased molecular weight and the polarity introduced by the secondary bromide. The crystal lattice energy is moderate, allowing for recrystallization from non-polar solvents like hexanes or heptane/EtOAc mixtures.

Synthesis & Production Protocol

Reaction Type: Wohl-Ziegler Radical Bromination Precursor: 5-Bromo-2-ethylpyridine (CAS 38749-90-5)[1][2][3]

Mechanistic Logic

The synthesis relies on the selective abstraction of the benzylic hydrogen (bond dissociation energy ~85-88 kcal/mol) by the succinimidyl radical. The reaction is sensitive to stoichiometry; excess NBS leads to gem-dibromination (1,1-dibromoethyl), which is inseparable by standard crystallization.

Step-by-Step Methodology

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl

or Ar balloon). -

Solvent Choice: Suspend 5-bromo-2-ethylpyridine (1.0 eq) in CCl

(traditional) or Benzotrifluoride (green alternative, higher boiling point). -

Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr traces which catalyze side reactions.

-

Initiation: Add AIBN (0.05 eq) or Benzoyl Peroxide.

-

Reaction: Heat to reflux (75-80°C). The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

-

End-point Control: Monitor by TLC (Hexane/EtOAc 9:1). Stop immediately upon consumption of starting material to prevent over-bromination.

-

-

Workup:

Purification Decision Tree

The crude residue often contains traces of the vinyl analog (elimination product).

Figure 1: Purification logic flow. Note that silica gel can be slightly acidic; neutralizing with 1% Et3N is recommended for chromatography to prevent elimination.

Handling & Stability

Thermal Instability (Elimination Risk)

The secondary bromide at the benzylic position is prone to E2 elimination.

-

Trigger: Heating >50°C in the presence of base or prolonged heating in vacuum.

-

Product: 5-Bromo-2-vinylpyridine (polymerizes rapidly).[1]

-

Prevention: Store at -20°C under Argon.

Safety Profile (Lachrymator)

Like most benzylic halides (e.g., benzyl bromide), this compound is a potent lachrymator and skin irritant.

-

PPE: Double nitrile gloves, chemical splash goggles, and handling strictly inside a fume hood.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to displace the bromide.

References

-

Sigma-Aldrich (Merck). 5-Bromo-2-(1-bromoethyl)pyridine Product Sheet. Accessed 2025.[3][5][6]

-

PubChem Database. Compound Summary: 5-Bromo-2-(1-bromoethyl)pyridine (CID 15373657).[1] National Library of Medicine.

-

ChemicalBook. Synthesis and Properties of Halogenated Pyridines. Accessed 2025.[3][5][6]

-

BenchChem. General Protocols for Benzylic Bromination of Heterocycles.

Sources

- 1. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 5-bromo-2-(1-bromoethyl)pyridine - CAS号 187617-57-8 - 摩熵化学 [molaid.com]

- 3. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]

The Reactivity Profile of Secondary Alkyl Bromides in Pyridine Functionalization: A Technical Guide to C(sp2)–C(sp3) Cross-Coupling

Executive Summary

The incorporation of three-dimensional aliphatic architecture into flat heteroaromatic rings is a critical strategy in modern drug discovery, often referred to as "escaping flatland." Pyridine, a ubiquitous pharmacophore, presents unique challenges for late-stage alkylation. While primary alkyl halides smoothly undergo traditional cross-coupling, secondary alkyl bromides are notoriously difficult substrates. Their steric bulk impedes traditional 2-electron oxidative addition, and the presence of accessible β-hydrogens leads to rapid, undesired β-hydride elimination.

This whitepaper dissects the reactivity profile of secondary alkyl bromides in pyridine functionalization, focusing on two paradigm-shifting methodologies: Nickel-Catalyzed Cross-Electrophile Coupling (CEC) and Palladium-Catalyzed C–H Activation of Pyridine N-Oxides . By transitioning from classical 2-electron polar mechanisms to 1-electron radical pathways, these methods bypass traditional catalytic bottlenecks[1],[2].

The Mechanistic Bottleneck: 2-Electron vs. 1-Electron Pathways

In classical Suzuki or Negishi couplings, a transition metal (Pd or Ni) undergoes a 2-electron oxidative addition into the alkyl-halide bond. For secondary alkyl bromides, this step is kinetically sluggish. Once the alkyl-metal intermediate is formed, the rate of β-hydride elimination frequently outpaces transmetalation or reductive elimination, resulting in alkene byproducts rather than the desired C–C bond.

To solve this, modern protocols employ Single-Electron Transfer (SET) . By reducing the secondary alkyl bromide via SET, a transient secondary alkyl radical (

Pathway A: Nickel-Catalyzed Cross-Electrophile Coupling (CEC)

Cross-electrophile coupling allows the direct union of a halogenated pyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a secondary alkyl bromide, bypassing the need for pre-formed, moisture-sensitive organometallic reagents (like Grignards)[3].

Mechanistic Causality

The Ni-CEC reaction relies on a sequential reduction mechanism. The Ni(0) catalyst preferentially undergoes oxidative addition with the more electrophilic halopyridine. The resulting Py–Ni(II)–X intermediate then acts as a halogen atom abstractor, pulling the bromine off the secondary alkyl bromide to generate a secondary alkyl radical. This radical is captured by the Ni center, forming a Py–Ni(III)–Alkyl species that rapidly collapses via reductive elimination to yield the alkylated pyridine[1].

Figure 1: Radical-mediated Ni-catalyzed cross-electrophile coupling cycle for pyridine alkylation.

Self-Validating Protocol: Ni-Catalyzed Reductive Cross-Coupling

Objective: Couple 2-chloropyridine with cyclohexyl bromide.

-

Preparation (Anaerobic Setup): In a nitrogen-filled glovebox, combine NiI

(10 mol%), bathophenanthroline ligand (10 mol%), and the substrates in anhydrous DMA.-

Causality: Ni(0) and alkyl radicals are highly oxophilic; trace oxygen terminates the radical chain and oxidizes the catalyst, leading to homocoupling.

-

-

Reductant Activation: Add Zn dust (2.0 equiv) and MgCl

(1.0 equiv).-

Causality: Zn serves as the terminal reductant. MgCl

acts as a Lewis acid to disrupt the ZnO passivation layer on the zinc dust, ensuring a continuous supply of electrons to regenerate Ni(0)[1].

-

-

Ligand Complexation: Stir at 25 °C for 24 hours.

-

Causality: Bathophenanthroline is a rigid bidentate nitrogen ligand that prevents the formation of unreactive Ni-ate complexes and tunes the redox potential to favor SET over 2-electron pathways[3].

-

-

Self-Validation Check: Run a parallel micro-scale reaction spiking in 10 mol% of bromomethylcyclopropane. If the system is correctly operating via the SET radical pathway, GC-MS will detect exclusively the ring-opened product. If the ring remains intact, a 2-electron pathway is erroneously dominating (likely due to ligand failure or impurity)[1].

Pathway B: Palladium-Catalyzed Direct C–H Alkylation via N-Oxide Directing Groups

Direct C–H functionalization of pyridines is notoriously difficult due to the electron-deficient nature of the ring and the tendency of the basic nitrogen to poison the metal catalyst. Converting the pyridine to a pyridine N-oxide solves both issues: it acts as an internal directing group for the Pd catalyst and increases the electrophilicity of the C2 position[2].

Mechanistic Causality

The reaction initiates via a radical-type C–Br cleavage of the secondary alkyl bromide by the Pd(0) species. The resulting Pd(II) intermediate coordinates to the oxygen of the pyridine N-oxide. This proximity drastically lowers the activation energy for a Concerted Metalation-Deprotonation (CMD) event at the C2 position. Following C–H activation, rapid reductive elimination furnishes the C2-alkylated pyridine N-oxide[2].

Figure 2: Pd-catalyzed C-H activation and radical cross-coupling of pyridine N-oxides.

Self-Validating Protocol: Pd-Catalyzed C-H Alkylation

Objective: Direct C2-alkylation of pyridine N-oxide using cyclopentyl bromide.

-

Reaction Assembly: Combine pyridine N-oxide (1.0 equiv), cyclopentyl bromide (1.5 equiv), Pd(OAc)

(5 mol%), PCy-

Causality: PCy

provides the necessary electron density to stabilize the high-valent Pd intermediates, while its steric bulk accelerates reductive elimination.

-

-

Base Selection:

-

Causality: The cesium cation's large ionic radius provides optimal solubility and basicity in non-polar solvents (toluene) to facilitate the critical CMD transition state[2].

-

-

Thermal Activation: Heat the sealed vessel to 110 °C for 16 hours.

-

Causality: High thermal energy is strictly required to drive the initial radical-type C–Br cleavage and overcome the activation barrier of the C–H activation step.

-

-

Self-Validation Check: At t=2 hours, sample the reaction for LC-MS. The presence of debrominated alkane (R–H) without the coupled product indicates successful radical generation but a failure in the C–H activation step (often due to moisture quenching the Pd-CMD intermediate). A healthy system will show >40% conversion to the C2-alkylated N-oxide at this stage[2].

Quantitative Reactivity Profiles

To optimize reaction conditions, it is critical to understand how different alkyl bromides and ligand architectures influence the reaction trajectory. The data below synthesizes the reactivity profiles across standard pyridine functionalization workflows.

Table 1: Reactivity Profile of Alkyl Halides in Ni-Catalyzed Pyridine Coupling

| Parameter | Primary Alkyl Bromides | Secondary Alkyl Bromides | Tertiary Alkyl Bromides |

| Oxidative Addition Rate | Fast (2-electron possible) | Slow (Sterically hindered) | Very Slow |

| β-Hydride Elimination Risk | Low to Moderate | High | Very High |

| Preferred Mechanism | Polar / SET | SET (Radical)[1] | SET (Radical) |

| Typical Yield (Ni-CEC) | 70–95% | 50–85% | 30–60% |

| Primary Side Reaction | Homocoupling | Isomerization / Alkene formation | Dehalogenation (R-H) |

Table 2: Ligand Effects on Secondary Alkyl Bromide Cross-Coupling

| Ligand Type | Example | Yield (%) | Isomerization (%) | Causality / Observation |

| Monodentate Phosphine | PPh | < 10% | > 50% | Fails to suppress β-hydride elimination; slow reductive elimination. |

| Bidentate Nitrogen (Rigid) | Bathophenanthroline | 82% | < 5% | Rigid backbone enforces cis-geometry, accelerating reductive elimination[3]. |

| Bidentate Nitrogen (Flexible) | Di(2-picolyl)amine | 75% | 12% | Good SET promoter, but flexibility allows slight increase in side reactions. |

| Bulky Phosphine (Pd C-H) | PCy | 85% | N/A | Essential for stabilizing radical Pd intermediates in N-oxide coupling[2]. |

Conclusion & Future Outlook

The functionalization of pyridine rings with secondary alkyl bromides has evolved from a synthetic near-impossibility to a robust, scalable process. By leveraging single-electron transfer (SET) paradigms—whether through Ni-catalyzed reductive cross-electrophile coupling or Pd-catalyzed C–H activation of N-oxides—chemists can effectively bypass the kinetic traps of β-hydride elimination. Furthermore, emerging fields like metallaphotoredox catalysis are beginning to merge these transition metal cycles with visible-light photocatalysis, allowing the generation of secondary alkyl radicals under even milder, room-temperature conditions[4].

References

-

[1] Shulin Wang, Qun Qian, and Hegui Gong. "Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate." Organic Letters, 2012.

-

[4] MacMillan Group. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2021. 4

-

[2] Bin Xiao, Zhao-Jing Liu, Lei Liu, and Yao Fu. "Palladium-catalyzed C-H activation/cross-coupling of Pyridine N-oxides With Nonactivated Secondary Alkyl Bromides." Journal of the American Chemical Society, 2013.

-

[3] Daniel Weix et al. "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." NIH Public Access / Tetrahedron, 2015.

Sources

- 1. Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate [organic-chemistry.org]

- 2. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

5-Bromo-2-(1-bromoethyl)pyridine: A Bifunctional Scaffold for Heterocyclic Synthesis

Topic: 5-Bromo-2-(1-bromoethyl)pyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8 ) is a highly specialized halogenated pyridine derivative. It serves as a critical "linchpin" intermediate in medicinal chemistry, offering two distinct electrophilic sites: a highly reactive secondary alkyl bromide at the benzylic-like (picolinic) position and a stable aryl bromide at the C5 position. This dual reactivity allows for the sequential construction of complex pharmacophores, particularly in the development of kinase inhibitors and NAAA (N-acylethanolamine hydrolyzing acid amidase) modulators.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and safety protocols.

Nomenclature and Identification

| Attribute | Detail |

| IUPAC Name | 5-Bromo-2-(1-bromoethyl)pyridine |

| Common Synonyms | 2-(1-Bromoethyl)-5-bromopyridine; 5-Bromo-2-(1-bromoethyl)pyridin |

| CAS Registry Number | 187617-57-8 |

| Molecular Formula | C |

| Molecular Weight | 264.95 g/mol |

| SMILES | CC(Br)c1ccc(Br)cn1 |

| Chirality | Contains one chiral center at the ethyl group.[1] Typically supplied as a racemate ( |

Physicochemical Properties[3][4][5][6][7]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 72–73 °C .

-

Solubility: Soluble in DCM, chloroform, THF, and ethyl acetate. Limited solubility in water; hydrolyzes slowly in aqueous media.

-

Stability: The "benzylic" (picolinic) C-Br bond is sensitive to moisture and light. Long-term storage requires desiccation at 2–8 °C under inert gas (Argon/Nitrogen).

Synthetic Pathways

The synthesis of 5-bromo-2-(1-bromoethyl)pyridine relies on the radical halogenation of alkyl-substituted pyridines. The most robust protocol involves the Wohl-Ziegler bromination of 5-bromo-2-ethylpyridine .

Mechanism of Synthesis (Wohl-Ziegler Reaction)

The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The selectivity for the ethyl group over the pyridine ring is driven by the stability of the benzylic-type radical formed at the

Expert Insight:

-

Solvent Choice: Carbon tetrachloride (CCl

) was historically used, but Trifluorotoluene or Methyl formate are modern, greener alternatives that maintain the necessary non-polar environment for radical propagation. -

Initiation: Thermal initiation (reflux) is standard, but photo-initiation (UV light) can improve yields and reduce reaction times, minimizing the formation of the gem-dibromo byproduct.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of 5-bromo-2-ethylpyridine to the target compound.

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.

Reactivity Profile & Applications

The utility of 5-bromo-2-(1-bromoethyl)pyridine lies in its orthogonal reactivity . The two bromine atoms possess vastly different electronic environments, allowing for chemoselective functionalization.

Site A: The Alkyl Bromide (C2-Ethyl Position)

-

Reactivity: High. Acts as a "soft" electrophile.

-

Mechanism: S

2 displacement. -

Applications:

-

Amination: Reaction with primary/secondary amines to form ethyl-amino side chains.

-

Etherification: Reaction with alkoxides or phenols.

-

Thioetherification: Reaction with thiols (e.g., for introducing metabolic handles).

-

-

Constraint: Strong bases can cause elimination (dehydrohalogenation) to form the vinyl pyridine (styrene analogue). Use non-nucleophilic bases (e.g., DIPEA, K

CO

Site B: The Aryl Bromide (C5 Position)

-

Reactivity: Low to Moderate. Requires metal catalysis.

-

Mechanism: Oxidative addition (Pd/Ni catalysis).

-

Applications:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of aniline or amine motifs.

-

Heck Reaction: Alkenylation.

-

Strategic Application Logic

In drug discovery, this scaffold is often used to link a "warhead" or binding motif (via the ethyl chain) to a core scaffold (via the aryl bromide).

Figure 2: Orthogonal reactivity profile enabling sequential functionalization.

Experimental Protocol: General Synthesis

Note: This protocol is adapted from standard Wohl-Ziegler bromination procedures for ethylpyridines .

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Dissolution: Dissolve 5-bromo-2-ethylpyridine (1.0 eq) in anhydrous CCl

or Trifluorotoluene (10 mL/g). -

Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized to remove HBr traces.

-

Initiator: Add AIBN (0.05 eq) or Benzoyl Peroxide.

-

Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide. (Time: 2–6 hours).

-

Workup: Cool to 0 °C to precipitate succinimide completely. Filter.

-

Purification: Evaporate solvent under reduced pressure. The residue is often used directly or purified via flash chromatography (Hexane/EtOAc).

-

Caution: Silica gel can induce hydrolysis; use neutralized silica or alumina if purification is necessary.

-

Safety and Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Statement | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Handling Precautions:

-

Lachrymator Potential: Benzylic-type bromides are potent eye irritants. Handle only in a functioning fume hood.

-

Moisture Sensitivity: Store under inert atmosphere. Hydrolysis produces HBr, which further autocatalyzes decomposition.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8).

-

Canadian Journal of Chemistry. The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines. Can. J. Chem. 1964, 42, 699.[5]

-

Molaid Chemicals. Reaction data and Patent Applications for CAS 187617-57-8.

-

PubChem. Compound Summary: 5-bromo-2-(1-bromoethyl)pyridine.[1]

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 5-Bromo-2-(1-bromoethyl)pyridine in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Structural Rationale

5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8, MW: 264.95)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmacophores, including N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) inhibitors and PARP inhibitors[2].

As a Senior Application Scientist, I frequently see project delays stemming from a misunderstanding of this molecule's dual reactivity. The compound presents a classic case of orthogonal reactivity that must be carefully managed:

-

C5-Aryl Bromide (sp² hybridized): This position is electronically deactivated toward standard nucleophiles due to the high energy barrier of sp² C–Br bond cleavage. It remains inert under mild basic conditions, reserving it for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[2].

-

C2-(1-Bromoethyl) Group (sp³ hybridized): This is a highly activated "pyridylic" alkyl halide. The adjacent pyridine ring provides inductive electron withdrawal (increasing the electrophilicity of the α-carbon) while simultaneously offering resonance stabilization for any developing positive charge. This makes the 1-bromoethyl group exceptionally susceptible to rapid nucleophilic substitution.

Mechanistic Causality: Managing the Sₙ1 / Sₙ2 Continuum

When subjecting 5-bromo-2-(1-bromoethyl)pyridine to nucleophiles (amines, alkoxides, thiolates), the reaction predominantly occurs at the 1-bromoethyl position. Because it is a secondary alkyl halide adjacent to a π-system, the mechanism exists on a continuum between Sₙ1 and Sₙ2:

-

Sₙ2 Dynamics: Favored by strong, unhindered nucleophiles (e.g., primary amines, alkoxides) in polar aprotic solvents (DMF, MeCN). The reaction proceeds via a concerted backside attack.

-

Sₙ1 Dynamics: Favored by weaker nucleophiles or in polar protic solvents. The leaving group (bromide) dissociates to form a pyridylic carbocation, stabilized by the aromatic ring, before nucleophilic attack.

Field-Proven Insight: A critical failure point in these reactions is the competing E2 elimination pathway, which yields a vinyl pyridine byproduct. To suppress elimination, it is imperative to avoid strong, sterically hindered bases (like KOtBu). Instead, utilize non-nucleophilic organic bases (DIPEA) or mild inorganic bases (K₂CO₃)[2]. Furthermore, strictly anhydrous conditions must be maintained during O-alkylation to prevent competitive hydrolysis of the alkyl bromide into an alcohol.

Orthogonal reactivity pathways of 5-Bromo-2-(1-bromoethyl)pyridine.

Quantitative Data: Nucleophilic Substitution Scope

The table below summarizes optimized conditions for various nucleophile classes based on empirical laboratory data and patent literature[2].

| Nucleophile Type | Reagents & Stoichiometry | Solvent | Temp (°C) | Typical Yield (%) | Primary Mechanism |

| Primary Amines | R-NH₂ (1.2 eq), K₂CO₃ (2.0 eq) | MeCN | 60 - 80 | 75 - 90 | Sₙ2 |

| Secondary Amines | R₂NH (1.5 eq), DIPEA (2.0 eq) | DMF | 80 | 70 - 85 | Sₙ2 / Sₙ1 |

| Alkoxides | R-OH (1.1 eq), NaH (1.5 eq) | THF | 0 to RT | 65 - 80 | Sₙ2 |

| Thiols | R-SH (1.1 eq), Cs₂CO₃ (1.5 eq) | DMF | RT | 85 - 95 | Sₙ2 |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the chemistry is proceeding as intended before committing to time-consuming purification steps.

Protocol A: N-Alkylation with Secondary Amines (Synthesis of Pyridyl-Alkyl Amines)

This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine derivatives).

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 mmol, 265 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality Note: DIPEA is chosen over K₂CO₃ here to maintain a completely homogeneous reaction mixture, which accelerates the reaction kinetics for sterically hindered secondary amines.

-

Nucleophile Addition: Add the secondary amine (1.5 mmol) dropwise.

-

Heating & Monitoring: Heat the reaction mixture to 80 °C.

-

Self-Validating Checkpoint (LC-MS): After 2 hours, sample the reaction. The starting material exhibits a distinct 1:2:1 isotopic cluster at m/z 264/266/268 (due to two Br isotopes). The successful product will exhibit a 1:1 isotopic cluster (e.g., m/z 271/273 for morpholine substitution), confirming selective mono-substitution and the retention of the C5-aryl bromide.

-

-

Quench & Extraction: Once complete consumption of the starting material is verified, cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation with Alcohols (Synthesis of Pyridyl-Alkyl Ethers)

This protocol utilizes NaH to pre-form the alkoxide, ensuring rapid Sₙ2 attack and minimizing E2 elimination.

-

Alkoxide Generation: In an oven-dried flask under N₂, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (4.0 mL). Cool to 0 °C. Add the target alcohol (1.1 mmol) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

-

Electrophile Addition: Dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 mmol, 265 mg) in anhydrous THF (2.0 mL) and add dropwise to the alkoxide solution at 0 °C[2].

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validating Checkpoint (TLC): Co-spot the reaction mixture against the starting material. The ether product will typically have a lower Rf value than the highly non-polar dibromide starting material in a 4:1 Hexanes:EtOAc system.

-

-

Workup: Carefully quench with ice water (10 mL) to neutralize unreacted NaH. Extract with Dichloromethane (3 × 15 mL). Dry, concentrate, and purify via chromatography.

Standard experimental workflow for nucleophilic substitution reactions.

References

-

Molaid Chemical Database Title: Reaction Information and Upstream/Downstream Synthesis for 187617-57-8 Source: Molaid URL:[Link]

- Title: N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) Inhibitors And Use Thereof (US20190345132A1)

- Title: 3-Aryl-5-Substituted-Isoquinolin-1-One Compounds And Their Therapeutic Use (WO2015036759A1)

Sources

Application Notes & Protocols: 5-Bromo-2-(1-bromoethyl)pyridine as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Value of a Dual-Action Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 5-Bromo-2-(1-bromoethyl)pyridine has emerged as a particularly valuable heterocyclic building block due to its pre-installed functionality and differential reactivity.[1] Its structure, featuring a pyridine core substituted with two distinct bromine atoms, offers chemists a powerful tool for sequential and regioselective modifications.

The bromine atom on the pyridine ring (C5 position) is primed for metal-catalyzed cross-coupling reactions, while the benzylic-like bromine on the ethyl side chain (C2 position) is highly susceptible to nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of novel therapeutic agents, particularly in fields such as neuroscience and oncology.[2] This guide provides an in-depth exploration of its properties, reactivity, and application in a validated synthetic protocol.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 187617-57-8 | |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.95 g/mol | |

| Appearance | Solid (specific color may vary) | |

| Melting Point | 72-73 °C | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Sparingly soluble in non-polar solvents. | General chemical knowledge |

| InChI Key | SMRQBMBPABLNMA-UHFFFAOYSA-N | [1] |

Analytical Characterization: For quality control and reaction monitoring, a combination of standard analytical techniques is recommended:

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, verifying the positions of the bromine atoms and the ethyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Synthesis and Chemical Reactivity: A Tale of Two Bromines

The synthetic utility of 5-Bromo-2-(1-bromoethyl)pyridine lies in the distinct chemical environments of its two halogen atoms.

Synthesis Pathway

A common and effective method for synthesizing the title compound is through the radical bromination of a suitable precursor, 5-bromo-2-ethylpyridine. This reaction leverages the relative stability of the benzylic radical intermediate.

Caption: Synthesis via radical bromination of 5-bromo-2-ethylpyridine.

Orthogonal Reactivity

The key to this building block's versatility is its capacity for selective, sequential reactions.

Caption: Differential reactivity sites on the 5-Bromo-2-(1-bromoethyl)pyridine scaffold.

-

Benzylic Bromine: The C-Br bond on the ethyl group is activated by the adjacent pyridine ring, making it an excellent leaving group for nucleophilic substitution reactions. This site reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, typically under mild basic conditions.

-

Aryl Bromine: The C-Br bond at the 5-position of the pyridine ring is significantly more robust. It does not typically participate in nucleophilic aromatic substitution unless under harsh conditions. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.[3][4]

This differential reactivity enables a synthetic strategy where the benzylic position is first functionalized, followed by a cross-coupling reaction at the pyridine ring, minimizing the need for protecting groups and streamlining the synthetic process.

Application Protocol: Two-Step Synthesis of a Disubstituted Pyridine Scaffold

This section details a representative two-step protocol demonstrating the sequential functionalization of 5-Bromo-2-(1-bromoethyl)pyridine. The first step involves a nucleophilic substitution with a phenol, and the second step is a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of 5-Bromo-2-(1-(4-methoxyphenoxy)ethyl)pyridine

Objective: To demonstrate the selective nucleophilic substitution at the benzylic bromine position.

Materials & Reagents:

-

5-Bromo-2-(1-bromoethyl)pyridine (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the limiting reagent).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: This step generates the more potent potassium phenoxide nucleophile in situ, which is necessary for an efficient substitution reaction.

-

Substrate Addition: Dissolve 5-Bromo-2-(1-bromoethyl)pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The bicarbonate wash removes any unreacted acidic phenol, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 5-bromo-2-(1-(4-methoxyphenoxy)ethyl)pyridine.

Protocol 2: Suzuki Coupling to Form a C-C Bond

Objective: To functionalize the remaining aryl bromine via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials & Reagents:

-

Product from Protocol 1 (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)

-

1,4-Dioxane

-

Toluene

Procedure:

-

Setup: To a round-bottom flask, add the product from Protocol 1 (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of toluene and 1,4-dioxane, followed by the 2 M aqueous solution of K₂CO₃ (3.0 eq).

-

Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen. Causality Note: Oxygen can oxidatively deactivate the Pd(0) catalyst, so its removal is critical for an efficient catalytic cycle.

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography to obtain the final biaryl product.

Safety and Handling Precautions

5-Bromo-2-(1-bromoethyl)pyridine and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.[5]

-

Hazards: Causes skin irritation and serious eye irritation.[6] May cause respiratory irritation.[6] It is harmful if swallowed, inhaled, or in contact with skin.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

5-Bromo-2-(1-bromoethyl)pyridine is a high-value intermediate for pharmaceutical research and development. Its well-defined and orthogonal reactivity at its two C-Br bonds provides a reliable and strategic platform for building molecular complexity. The protocols outlined herein demonstrate a logical and efficient pathway for its use in creating diverse, disubstituted pyridine derivatives, underscoring its importance as a foundational tool for the modern medicinal chemist.

References

-

PubChemLite. 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N). [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

Sources

- 1. PubChemLite - 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

Application Note: Chemoselective Strategies for 5-Bromo-2-(1-bromoethyl)pyridine

[1]

Executive Summary & Strategic Analysis

5-Bromo-2-(1-bromoethyl)pyridine presents a classic "dual electrophile" challenge in organic synthesis. It contains two distinct reactive sites:[1][2]

-

C2-(1-Bromoethyl): A highly reactive, "benzylic-like" electrophile prone to

substitution and base-mediated elimination (forming vinylpyridine).[1] -

C5-Bromo: A heteroaryl bromide suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

The Core Problem: Direct manipulation of the C5-aryl bromide (e.g., Suzuki coupling) usually requires basic conditions (carbonate/phosphate bases) and elevated temperatures.[1] These conditions invariably destroy the sensitive C2-alkyl bromide moiety via elimination to 5-bromo-2-vinylpyridine or hydrolysis.

The Solution: Since an alkyl bromide cannot be "protected" in the traditional sense, the strategy requires Functional Group Interconversion (FGI) to a Surrogate .[1] This guide details three proven workflows:

-

Strategy A (The Hydroxyl Surrogate): Hydrolysis to the alcohol, silyl protection, C5-diversification, and re-bromination.[3][1] Best for complex multi-step synthesis.

-

Strategy B (The Vinyl Surrogate): Intentional elimination to the vinyl group, C5-reaction, and subsequent hydrobromination.[3][1] Best for robust, scalable chemistry.[3][1]

-

Strategy C (Direct Nucleophilic Displacement): Prioritizing the C2-alkyl reaction first.

Decision Logic & Workflow Visualization

The following flowchart illustrates the decision-making process for selecting the correct strategy based on your target moiety.

Figure 1: Strategic decision tree for chemoselective functionalization. Strategy A offers the highest fidelity for complex targets, while Strategy B is more atom-economical.

Detailed Protocols

Strategy A: The Hydroxyl Surrogate (TBS Protection)

Use Case: When the final target requires the specific 1-bromoethyl motif intact after harsh C5 manipulations.

Rationale: The 1-hydroxyethyl group is stable to basic coupling conditions when protected as a silyl ether. The tert-butyldimethylsilyl (TBS) group is preferred due to its stability against the mild bases used in Suzuki couplings (

Phase 1: Hydrolysis and Protection

-

Hydrolysis: Dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq) in a 1:1 mixture of Acetone/Water. Add

(0.6 eq) or simply reflux with aqueous-

Note: Silver salts accelerate the

hydrolysis by precipitating AgBr.

-

-

Workup: Filter, concentrate, and extract with EtOAc. Yields 1-(5-bromopyridin-2-yl)ethanol .

-

Protection: To a solution of the alcohol (1.0 eq) in DCM at 0°C, add Imidazole (1.2 eq) and TBSCl (1.1 eq). Stir at RT for 12 h.

-

Result:5-bromo-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)pyridine .[1] This intermediate is now "coupling-safe."

-

Phase 2: C5-Functionalization (Example: Suzuki Coupling)

-

Combine the TBS-protected pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(5 mol%).[3][1] -

Dissolve in Dioxane/Water (4:1) with

(2.5 eq).[1] -

Heat to 80°C under

for 4–6 hours. -

Standard aqueous workup and column chromatography.

Phase 3: Deprotection and Re-bromination

-

Deprotection: Treat the coupled product with TBAF (1.1 eq) in THF at 0°C for 1 hour. Isolate the free alcohol.

-

Appel Reaction (Bromination): Dissolve the alcohol (1.0 eq) in DCM.[1] Add

(1.2 eq). Cool to 0°C. Dropwise add

Strategy B: The Vinyl Surrogate (Elimination/Addition)

Use Case: Scalable synthesis where the "protection" step is actually an elimination.[1]

Rationale: 5-bromo-2-vinylpyridine is a stable, conjugated system. It tolerates C5-coupling well. The ethyl bromide can be regenerated later via Markovnikov addition of HBr.

Protocol

-

Elimination: Dissolve 5-bromo-2-(1-bromoethyl)pyridine in Toluene. Add DBU (1.5 eq) and heat to 80°C for 2 hours.

-

Observation: Formation of 5-bromo-2-vinylpyridine .

-

-

C5-Coupling: Perform standard Suzuki/Buchwald coupling on the vinyl pyridine intermediate.

-

Regeneration: Dissolve the C5-substituted vinyl pyridine in Acetic Acid. Add HBr (33% in AcOH) at 0°C. Stir for 1 hour.

-

Result: Quantitative conversion back to the 2-(1-bromoethyl) derivative.

-

Strategy C: Direct Nucleophilic Substitution

Use Case: When the goal is to functionalize the alkyl chain first.

Rationale: The benzylic-like C2-bromide is orders of magnitude more reactive toward nucleophiles than the C5-aryl bromide. No protection of the C5-Br is needed.

Protocol (Amination Example)

-

Reagents: 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq), Secondary Amine (1.1 eq), DIPEA (1.5 eq).

-

Solvent: Acetonitrile (polar aprotic favors

) or THF. -

Conditions: Stir at 0°C to Room Temperature . Do NOT heat.

-

Control: Heating promotes elimination to the vinyl pyridine.

-

-

Outcome: The amine displaces the alkyl bromide selectively. The C5-Br remains intact for subsequent steps.

Stability & Handling Data

| Parameter | Condition | Observation/Recommendation |

| Storage | Neat oil, RT | Unstable. Darkens and polymerizes within days. |

| Storage | HBr Salt, -20°C | Stable. Recommended form for long-term storage. |

| Base Sensitivity | Rapid elimination to vinyl pyridine.[1] | |

| Nucleophiles | Amines, Thiols | Fast reaction at C2-alkyl position (RT).[3][1] |

| Pd-Catalysis | Standard Conditions | Risk of oxidative addition at C2 if C5 is hindered. |

References

-

Synthesis of 5-Bromo-2-(1-bromoethyl)

- Method: Radical bromination of 5-bromo-2-ethylpyridine using NBS/AIBN.

- Source:Canadian Journal of Chemistry, "The Reaction of N-Bromosuccinimide with some Alkyl Pyridines".

-

[1]

-

Reactivity of 2-(1-bromoethyl)

-

Context: Instability of the free base and handling as hydrobromide salts.[5]

- Source:Heterocyclic Letters, Vol.

-

-

Protecting Group Strategies (General)

-

Application in Drug Discovery (NAAA Inhibitors)

- Context: Use of 5-bromo-2-(1-bromoethyl)pyridine as a scaffold for ether synthesis.

- Source: P

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Grignard reagent formation from 5-Bromo-2-(1-bromoethyl)pyridine

This Application Note is designed for researchers requiring high-fidelity functionalization of 5-Bromo-2-(1-bromoethyl)pyridine .

Executive Summary

The formation of a Grignard reagent from 5-Bromo-2-(1-bromoethyl)pyridine presents a specific chemoselectivity challenge: the molecule contains two reactive bromide sites with distinct electronic environments.[1]

-

C5-Position (Aryl Bromide): The desired site for classical Grignard functionalization.

-

C2-(1-Bromoethyl) Group (Benzylic-like Alkyl Bromide): Highly sensitive. It is prone to elimination (forming 5-bromo-2-vinylpyridine) and Wurtz-type homocoupling during direct magnesium insertion.

Core Directive: Do NOT attempt direct insertion with Magnesium metal (Mg(0)).[1] This will invariably lead to polymerization or destruction of the alkyl side chain. The only viable, high-yield method is Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (iPrMgCl[1]·LiCl ) at cryogenic temperatures. This protocol targets the C5-aryl bromide while preserving the C2-alkyl bromide.

Part 1: Mechanistic Insight & Strategy

The Chemoselectivity Paradox

In standard Grignard formation, alkyl halides (sp³) generally react faster with Mg(0) than aryl halides (sp²).[1] However, in Halogen-Magnesium Exchange using isopropylmagnesium chloride (iPrMgCl), the reactivity is inverted based on pKa and bond polarization.[1]

-

Target Reaction (C5-Exchange): The thermodynamic driving force favors the formation of the more stable aryl magnesium species over the less stable alkyl magnesium species. The electron-deficient pyridine ring increases the electrophilicity of the C5-Br, facilitating rapid exchange.

-

Avoided Side Reaction (C2-Elimination): The 1-bromoethyl group has an acidic proton at the benzylic position. Strong bases (or Grignards at high temp) will trigger E2 elimination to form 2-vinylpyridine.

The Solution: Kinetic control at -40°C to -78°C . At this temperature, the Br/Mg exchange at the C5 position is fast, while the nucleophilic attack or base-mediated elimination at the C2 position is kinetically suppressed.[1]

Caption: Pathway analysis showing the necessity of Exchange (Green) over Direct Insertion (Red).

Part 2: Experimental Protocol

Reagents & Equipment

-

Substrate: 5-Bromo-2-(1-bromoethyl)pyridine (>98% purity).

-

Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (Sigma-Aldrich or freshly prepared).[1]

-

Solvent: Anhydrous THF (water <50 ppm).

-

Atmosphere: Argon or Nitrogen (positive pressure).

-

Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

-

Flame-dry a 50 mL 3-neck flask equipped with a magnetic stir bar, rubber septum, and temperature probe.

-

Flush with Argon for 15 minutes.

-

Charge the flask with 5-Bromo-2-(1-bromoethyl)pyridine (1.0 equiv, e.g., 265 mg, 1.0 mmol).[1]

-

Add Anhydrous THF (5.0 mL) to achieve a concentration of ~0.2 M.[1]

-

Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler). Note: Do not cool to -78°C initially unless necessary; -40°C is typically sufficient for pyridine exchange and avoids solubility issues, but -78°C is safer for the alkyl side chain.Recommendation: Start at -40°C.

2. Magnesium-Halogen Exchange

-

Add iPrMgCl[1][2][3]·LiCl (1.1 equiv, 1.3 M in THF) dropwise via syringe over 5 minutes.[1]

-

Critical: Monitor the internal temperature. Do not allow it to rise above -35°C.

-

Stir the reaction at -40°C for 30–45 minutes .

-

Monitoring: Aliquot 0.1 mL, quench with MeOD (deuterated methanol), and analyze via GC-MS or 1H-NMR.

3. Electrophile Trapping

-

Once exchange is confirmed (>90% conversion), add the desired Electrophile (1.2 equiv) (e.g., aldehyde, ketone, acid chloride) dropwise at -40°C.[1]

-

Note: If using a transition metal catalyst (e.g., Zn, Cu, Pd) for cross-coupling, add the catalyst solution first, then warm slowly.[1]

-

Allow the reaction to warm to 0°C slowly over 1 hour.

4. Quench & Workup

-

Quench with saturated aqueous NH₄Cl solution.

-

Extract with EtOAc (3x).

-

Dry over Na₂SO₄ and concentrate.

Data Table: Stoichiometry & Conditions

| Component | Equiv. | Role | Critical Parameter |

| Substrate | 1.0 | Precursor | Dry, Purity >98% |

| iPrMgCl[1]·LiCl | 1.1 | Exchange Reagent | Add slowly at -40°C |

| THF | [0.2 M] | Solvent | Anhydrous (<50 ppm H₂O) |

| Time | 30-45 min | Reaction Duration | Monitor by GC/NMR |

| Temp | -40°C | Control | > -20°C risks elimination |

Part 3: Quality Control & Troubleshooting

Self-Validating the Grignard Species

Before adding your precious electrophile, you must validate the active species.

-

Iodine Titration: Not recommended due to the color of pyridine complexes.

-

Deuterium Quench (Gold Standard):

-

Take 50 µL reaction mixture.

-

Squirt into 0.5 mL MeOD.

-

NMR Analysis: Look for the collapse of the doublet at the C5 position. The C2-ethyl CH-Br signal (quartet, ~5.2 ppm) must remain intact.[1]

-

Common Failure Modes

| Observation | Diagnosis | Solution |

| Vinyl signals in NMR | Elimination of HBr | Temperature too high; cool to -78°C. |

| Low Conversion | Slow Exchange | Increase time to 1 h; ensure reagent quality. |

| Complex Mixture | Wurtz Coupling | Concentration too high; dilute to 0.1 M. |

| No Reaction | Wet Solvent | Re-distill THF; check iPrMgCl titer. |

References

-

Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][4] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

-

Bao, R. L.-Y., Zhao, R., & Shi, L. (2015).[1] Progress on the Synthesis of Functionalized Pyridines via Grignard Reagents.[4][5][6] Chemical Reviews, 115(1), 100–120.[1] (General review on Pyridyl Grignards).

-

Desaintjean, A., Haupt, T., Bole, L. J., Judge, N. R., Hevia, E., & Knochel, P. (2021).[1][7] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[7][8][9] Angewandte Chemie International Edition, 60(3), 1513–1518.[1][7] [1]

- BenchChem. (2025). Technical Guide to Reactive Sites of Halogenated Pyridines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

Procedure for Wohl-Ziegler bromination to yield 5-Bromo-2-(1-bromoethyl)pyridine

Application Note: Selective Wohl-Ziegler Bromination for the Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine

Abstract & Scope

This application note details the optimized protocol for the regioselective synthesis of 5-Bromo-2-(1-bromoethyl)pyridine (Target Molecule) via the Wohl-Ziegler radical bromination of 5-Bromo-2-ethylpyridine .

This transformation is a critical step in the synthesis of kinase inhibitors and receptor modulators, where the 1-bromoethyl moiety serves as a reactive electrophile for subsequent cross-coupling or nucleophilic substitution. This guide addresses common challenges such as gem-dibromination (over-reaction), vinyl-pyridine formation (elimination), and regiocontrol on the electron-deficient pyridine ring.

Scientific Foundation & Mechanistic Insight

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of low-concentration molecular bromine (

The Picolinic Radical Stability